molecular formula C16H17N B13831363 (Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine CAS No. 400059-55-4

(Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine

Cat. No.: B13831363
CAS No.: 400059-55-4
M. Wt: 223.31 g/mol
InChI Key: BRVPHSZFRFCLGM-UHFFFAOYSA-N
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Description

(Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This particular compound features a (Z)-configuration, indicating the specific spatial arrangement of its substituents around the double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, 2-methylbenzaldehyde reacts with 3-ethylphenylamine under acidic or basic conditions to form the imine. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine can be oxidized to form the corresponding nitroso compound.

    Reduction: Reduction of the imine can yield the corresponding amine.

    Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted imines or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving imines. It can also serve as a model compound for studying the behavior of imines in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in the biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine
  • N-(3-Ethylphenyl)-1-(2-methylphenyl)methanamine
  • N-(3-Ethylphenyl)-1-(2-methylphenyl)methanone

Uniqueness

(Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine is unique due to its (Z)-configuration, which imparts distinct spatial properties and reactivity compared to its (E)-isomer. This configuration can influence the compound’s interaction with molecular targets and its overall chemical behavior.

Properties

CAS No.

400059-55-4

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

N-(3-ethylphenyl)-1-(2-methylphenyl)methanimine

InChI

InChI=1S/C16H17N/c1-3-14-8-6-10-16(11-14)17-12-15-9-5-4-7-13(15)2/h4-12H,3H2,1-2H3

InChI Key

BRVPHSZFRFCLGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N=CC2=CC=CC=C2C

Origin of Product

United States

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